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molecular formula C16H12N4S B8350392 6-Amino-2-(2-naphthylmethylsulfanyl)pyrimidine-4-carbonitrile

6-Amino-2-(2-naphthylmethylsulfanyl)pyrimidine-4-carbonitrile

Cat. No. B8350392
M. Wt: 292.4 g/mol
InChI Key: RYAYFARBZXVJPF-UHFFFAOYSA-N
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Patent
US06043248

Procedure details

6-chloro-2-(2-naphthylmethyl)thio-4-pyrimidine carbonitrile (Cpd 276; 60 mg, 3.07 mmol) was stirred in THF/NH4OH (1:1, 15 ml) at 22° C. for 6 hrs. The reaction was diluted with ethyl acetate, washed with brine, dried with MgSO4, then concentrated in vacuo: 871 mg (2.97 mmol, 97%), mp 154-155° C.
Name
6-chloro-2-(2-naphthylmethyl)thio-4-pyrimidine carbonitrile
Quantity
60 mg
Type
reactant
Reaction Step One
Name
THF NH4OH
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([S:8][CH2:9][C:10]2[CH:19]=[CH:18][C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[CH:11]=2)[N:5]=[C:4]([C:20]#[N:21])[CH:3]=1.C1COCC1.[NH4+:27].[OH-]>C(OCC)(=O)C>[NH2:27][C:2]1[N:7]=[C:6]([S:8][CH2:9][C:10]2[CH:19]=[CH:18][C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[CH:11]=2)[N:5]=[C:4]([C:20]#[N:21])[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
6-chloro-2-(2-naphthylmethyl)thio-4-pyrimidine carbonitrile
Quantity
60 mg
Type
reactant
Smiles
ClC1=CC(=NC(=N1)SCC1=CC2=CC=CC=C2C=C1)C#N
Name
THF NH4OH
Quantity
15 mL
Type
reactant
Smiles
C1CCOC1.[NH4+].[OH-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
Smiles
NC1=CC(=NC(=N1)SCC1=CC2=CC=CC=C2C=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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